2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one
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Overview
Description
2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one is a heterocyclic compound that contains both furan and thiazole rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one typically involves the condensation of furan-2-carbaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of an acid catalyst and heating to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furan or thiazole rings, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one is thought to be due to its ability to interact with various molecular targets. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . The anticancer activity could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar compounds include other furan and thiazole derivatives, such as:
2-furylmethylidenehydrazine: Similar structure but lacks the thiazole ring.
Thiazolylhydrazine: Contains the thiazole ring but lacks the furan moiety.
Properties
Molecular Formula |
C8H7N3O2S |
---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
(2Z)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H7N3O2S/c12-7-5-14-8(10-7)11-9-4-6-2-1-3-13-6/h1-4H,5H2,(H,10,11,12)/b9-4+ |
InChI Key |
QDZWHNCXVHRCKP-RUDMXATFSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N/N=C/C2=CC=CO2)/S1 |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CC=CO2)S1 |
Origin of Product |
United States |
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